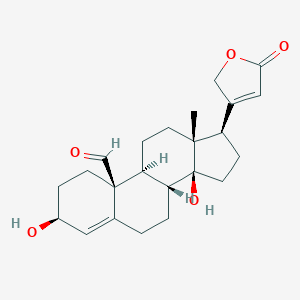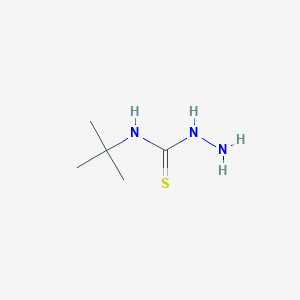
N-(tert-butyl)hydrazinecarbothioamide
Overview
Description
N-(tert-butyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C5H13N3S and a molecular weight of 147.24 g/mol . . This compound is primarily used in research and development settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of N-(tert-butyl)hydrazinecarbothioamide can be achieved through several methods. One common approach involves the reaction of tert-butyl isothiocyanate with hydrazine hydrate. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.
Chemical Reactions Analysis
N-(tert-butyl)hydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Oxidation: When oxidized, this compound can form disulfides or sulfoxides, depending on the reaction conditions.
Reduction: Reduction of this compound typically leads to the formation of hydrazine derivatives.
Substitution: Substitution reactions often involve the replacement of the tert-butyl group with other functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-(tert-butyl)hydrazinecarbothioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-butyl)hydrazinecarbothioamide involves its interaction with biological molecules, particularly proteins and enzymes. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
N-(tert-butyl)hydrazinecarbothioamide can be compared with other hydrazinecarbothioamide derivatives, such as:
N-cyclohexylhydrazinecarbothioamide: This compound has a cyclohexyl group instead of a tert-butyl group, which can affect its chemical reactivity and biological activity.
N-phenylhydrazinecarbothioamide:
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and can influence its reactivity and interactions with biological molecules.
Properties
IUPAC Name |
1-amino-3-tert-butylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRCNZOBNETMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353219 | |
| Record name | N-tert-Butylhydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13431-39-5 | |
| Record name | N-(1,1-Dimethylethyl)hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butylhydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-tert-Butyl-3-thiosemicarbazide interesting for coordination chemistry and potential applications?
A1: 4-tert-Butyl-3-thiosemicarbazide is a versatile ligand for metal complexation due to its multiple potential donor atoms: the sulfur of the thioamide group and the nitrogen atoms of the hydrazine and amine moieties. This allows for diverse coordination modes and the formation of stable metal complexes. The presence of the tert-butyl group introduces steric bulk, which can influence the geometry and reactivity of the resulting complexes.
Q2: How does the study utilize NMR spectroscopy to characterize the new 4-tert-Butyl-3-thiosemicarbazone compounds and their corresponding Palladium complexes?
A2: The research utilizes Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural characterization []. Both ¹H NMR and ¹³C NMR spectra were acquired to identify and analyze the different proton and carbon environments within the molecules. Furthermore, two-dimensional NMR techniques, specifically HSQC (Heteronuclear Single Quantum Coherence) experiments, were employed. HSQC experiments provide information about the correlation between protons and directly bonded carbon atoms (¹H-¹³C HSQC) or nitrogen atoms (¹H-¹⁵N HSQC). This correlation data is crucial for confirming the structures of the newly synthesized compounds and provides insights into the connectivity and interactions between different atoms in the molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


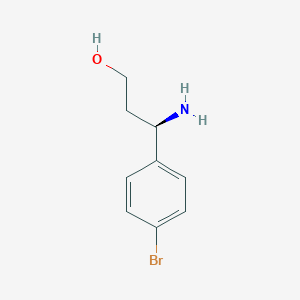
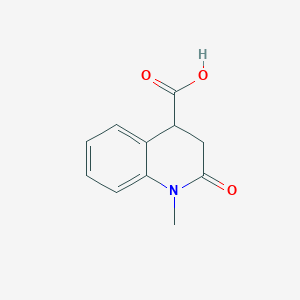

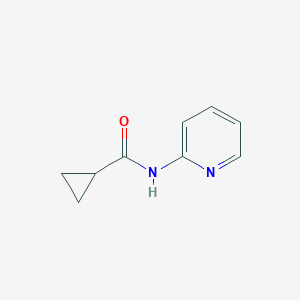
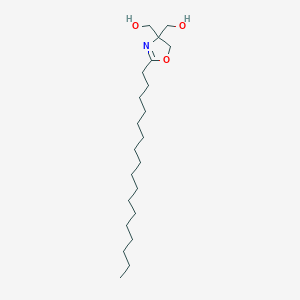

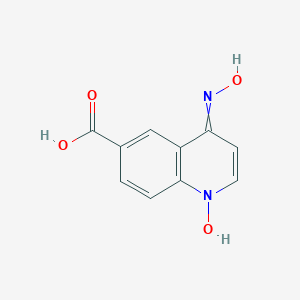

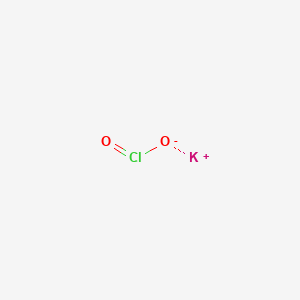
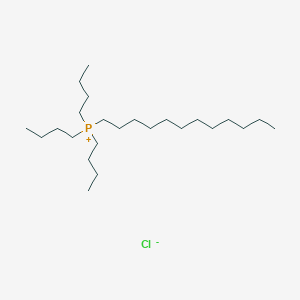
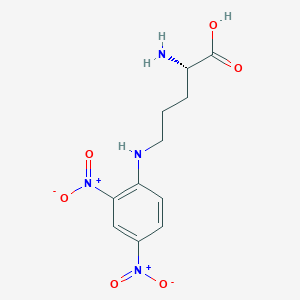
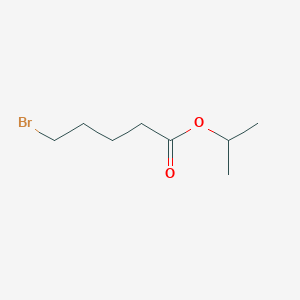
![2,6-Dimethylbenzo[1,2-d:4,5-d']bis(thiazole)](/img/structure/B87645.png)
